molecular formula C8H5F3O2Se B13801286 Benzeneselenyl trifluoroacetate

Benzeneselenyl trifluoroacetate

Cat. No.: B13801286
M. Wt: 269.09 g/mol
InChI Key: GWCHWQUSOOABIA-UHFFFAOYSA-N
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Description

Benzeneselenyl trifluoroacetate is an organoselenium compound with the molecular formula C8H5F3O2Se. It is known for its unique chemical properties, which make it valuable in various scientific research applications. The compound is characterized by the presence of a benzeneselenyl group attached to a trifluoroacetate moiety, contributing to its reactivity and versatility in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneselenyl trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of benzeneselenol with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and yields this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction and the availability of starting materials like benzeneselenol and trifluoroacetic anhydride make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzeneselenyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzeneselenyl trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzeneselenyl trifluoroacetate exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes, which play crucial roles in redox reactions and antioxidant defense mechanisms. The trifluoroacetate group enhances the compound’s reactivity, facilitating its participation in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its combination of the benzeneselenyl and trifluoroacetate groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring both selenium’s biological activity and the chemical versatility of trifluoroacetate .

Properties

Molecular Formula

C8H5F3O2Se

Molecular Weight

269.09 g/mol

IUPAC Name

phenylselanyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H5F3O2Se/c9-8(10,11)7(12)13-14-6-4-2-1-3-5-6/h1-5H

InChI Key

GWCHWQUSOOABIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]OC(=O)C(F)(F)F

Origin of Product

United States

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